Cas no 1806782-50-2 (3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine)

3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine
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- インチ: 1S/C7H5BrClF2N/c8-3-5-4(7(10)11)1-2-12-6(5)9/h1-2,7H,3H2
- InChIKey: CCFOZNMGPZRIHN-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=NC=CC=1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12.9
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023024402-1g |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine |
1806782-50-2 | 97% | 1g |
$1,797.60 | 2022-03-31 | |
Alichem | A023024402-500mg |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine |
1806782-50-2 | 97% | 500mg |
$999.60 | 2022-03-31 | |
Alichem | A023024402-250mg |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine |
1806782-50-2 | 97% | 250mg |
$734.40 | 2022-03-31 |
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridineに関する追加情報
Exploring the Versatile Applications of 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine (CAS No. 1806782-50-2) in Modern Chemistry
3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine (CAS No. 1806782-50-2) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique halogenated and fluorinated substituents, serves as a critical intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a bromomethyl group, a chloro substituent, and a difluoromethyl moiety, makes it a versatile building block for designing novel compounds with enhanced properties.
The growing interest in halogenated pyridines like 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine stems from their ability to improve the metabolic stability and binding affinity of drug candidates. Researchers are increasingly exploring its potential in developing next-generation therapeutics, particularly in oncology and central nervous system (CNS) disorders. The difluoromethyl group in this compound is particularly noteworthy, as it can mimic carbonyl or hydroxyl groups, thereby influencing the pharmacokinetic profiles of derived molecules.
In the agrochemical sector, 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine is being investigated for its role in creating advanced crop protection agents. The incorporation of fluorine atoms, a trending topic in modern pesticide design, enhances the lipophilicity and bioavailability of these compounds, leading to more effective pest control solutions. This aligns with the industry's shift toward environmentally sustainable and high-performance agrochemicals, addressing global concerns about food security and agricultural productivity.
From a synthetic chemistry perspective, the bromomethyl functionality in CAS 1806782-50-2 offers excellent reactivity for further functionalization, making it a preferred choice for cross-coupling reactions and nucleophilic substitutions. This adaptability is crucial for medicinal chemists aiming to streamline the drug discovery process. Recent publications highlight its utility in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing complex heterocyclic frameworks prevalent in FDA-approved drugs.
The commercial availability of 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine has also sparked interest in custom synthesis and contract research organizations (CROs). As the demand for tailored chemical solutions grows, this compound is increasingly listed in catalogs of specialty chemical suppliers, catering to the needs of pharmaceutical and biotechnology companies. Its stability under standard storage conditions further enhances its appeal for industrial applications.
Ongoing studies are exploring the structure-activity relationships (SAR) of derivatives stemming from CAS 1806782-50-2, particularly focusing on how the difluoromethyl group influences biological activity. This research is timely, given the current emphasis on fluorine-containing drugs, which account for a substantial percentage of new drug approvals. The compound's potential in addressing antibiotic resistance and neglected tropical diseases is another area of active investigation, resonating with global health priorities.
In conclusion, 3-(Bromomethyl)-2-chloro-4-(difluoromethyl)pyridine represents a compelling case study in the strategic use of halogenated and fluorinated building blocks in modern chemistry. Its multifaceted applications across drug discovery, agrochemical development, and material science underscore its importance in advancing scientific innovation. As research continues to uncover new possibilities for this compound, it is poised to remain a key player in the development of cutting-edge chemical solutions for years to come.
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